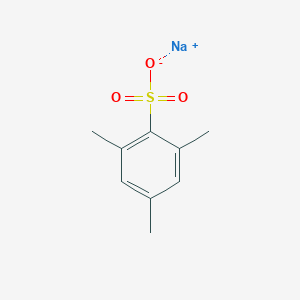Sodium Mesitylenesulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Chemistry: Synthesis of Sulfur-Containing Compounds
Application Summary: Sodium Mesitylenesulfonate is a versatile reagent used in the synthesis of various sulfur-containing organic compounds. These compounds are essential in numerous industries, including pharmaceuticals, agrochemicals, and materials science.
Methods of Application: The compound acts as a sulfonylating, sulfenylating, or sulfinylating agent under different reaction conditions. It is particularly useful for creating S–S, N–S, and C–S bonds, leading to the production of thiosulfonates, sulfonamides, sulfides, and sulfones.
Results: The use of Sodium Mesitylenesulfonate has led to significant advancements in the synthesis of these organosulfur compounds. The reactions often result in high yields and purity, making it a valuable building block in organic synthesis .
Organic Synthesis: Building Block for Organosulfur Compounds
Application Summary: Sodium Mesitylenesulfonate is a powerful building block in organic synthesis, particularly for creating valuable organosulfur compounds.
Methods of Application: It acts as a sulfonylating, sulfenylating, or sulfinylating agent, depending on the reaction conditions, to form S–S, N–S, and C–S bonds. This leads to the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones.
Results: The compound’s use has led to remarkable advancements in synthesizing these organosulfur compounds, with significant achievements in sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .
Energy Storage: Sodium-Ion Batteries (SIBs)
Application Summary: Transition metal sulfides, including those derived from Sodium Mesitylenesulfonate, are being researched for their application in sodium-ion batteries (SIBs).
Methods of Application: These materials are investigated for their electrochemical properties, design strategies, and reaction mechanisms when used as anodes in SIBs.
Results: Recent progress has shown that these materials, due to their high theoretical capacity and low reduction potential, hold great potential for grid-scale energy storage systems and electric vehicle applications .
Sodium Mesitylenesulfonate, with the chemical formula , is the sodium salt of 2,4,6-trimethylbenzenesulfonic acid. This compound is characterized by its aromatic structure, which includes a sulfonic acid group attached to a mesitylene backbone. Sodium Mesitylenesulfonate appears as a white crystalline powder and is soluble in water, making it useful in various applications, particularly in chemical synthesis and as a surfactant.
- Nucleophilic Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution, allowing for the synthesis of different derivatives.
- Reactions with Bases: It can react with strong bases such as sodium hydroxide to form stable aqueous solutions, which are often used in bleaching compositions .
- Complex Formation: Sodium Mesitylenesulfonate can form complexes with various metal ions, enhancing its utility in catalysis and material science .
Sodium Mesitylenesulfonate can be synthesized through several methods:
- Sulfonation of Mesitylene: The primary method involves the sulfonation of mesitylene using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group, followed by neutralization with sodium hydroxide to form the sodium salt.
- Direct Reaction with Sodium Hydroxide: Another approach is to react 2,4,6-trimethylbenzenesulfonic acid directly with sodium hydroxide in an aqueous solution .
Sodium Mesitylenesulfonate has several important applications:
- Surfactants: It is used as a surfactant in cleaning products and formulations due to its ability to reduce surface tension.
- Stabilizers: In bleaching formulations, it serves as a stabilizer for hypohalite or hypochlorous acid components, enhancing their effectiveness .
- Chemical Synthesis: It acts as a reagent or catalyst in various organic synthesis reactions.
Studies on the interactions of Sodium Mesitylenesulfonate focus on its role in stabilizing reactive components in chemical formulations. For instance, it has been shown to significantly increase the stability of hypohalite bleaching agents beyond what is achieved with other stabilizers . This property makes it valuable in industrial applications where stability and efficacy are critical.
Several compounds share structural or functional similarities with Sodium Mesitylenesulfonate. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Sodium Benzenesulfonate | Commonly used as a surfactant; simpler structure. | |
| Sodium Dodecylbenzenesulfonate | Widely used in detergents; longer hydrophobic tail. | |
| Potassium Mesitylenesulfonate | Similar structure but uses potassium instead of sodium. |
Uniqueness of Sodium Mesitylenesulfonate
Sodium Mesitylenesulfonate is unique due to its specific trimethylated aromatic structure, which provides distinct steric and electronic properties compared to simpler sulfonates. Its ability to stabilize reactive species in bleaching formulations sets it apart from other sulfonates that may not exhibit the same level of efficacy.
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Other CAS
Wikipedia
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








